molecular formula C12H18 B1250361 Clavukerin A

Clavukerin A

Cat. No.: B1250361
M. Wt: 162.27 g/mol
InChI Key: WLTLKQLUBPNLAM-CABZTGNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of the Trinorguaiane Sesquiterpene Class: Structural Characteristics and Natural Diversity

Trinorguaiane sesquiterpenes are C12 compounds characterized by a bicyclo[5.3.0]decane (octahydroazulene) carbon framework. researchgate.net They are considered degraded sesquiterpenoids because they have lost the three-carbon unit (C3) of the typical isopropyl or isopropenyl side chain at the C-7 position of a parent guaiane (B1240927) sesquiterpene skeleton. nih.govresearchgate.net This irregular C12 backbone is generally formed through the oxidative cleavage of the C3 side chain from the original C15 sesquiterpene, which itself arises from farnesyl diphosphate (B83284) (FDP). nih.govresearchgate.net This oxidative removal typically results in the simultaneous introduction of a double bond. nih.govresearchgate.net

The natural diversity of trinorguaiane sesquiterpenes is notable, with these rare metabolites having been isolated from both terrestrial and marine sources. nih.gov In terrestrial environments, they have been identified in plants and liverworts. mdpi.comresearchgate.net For instance, a hydroxylated derivative of clavukerin A was found in the essential oil of the liverwort Barbilophozia floerkei. mdpi.com Marine organisms, particularly soft corals, have proven to be a rich source of these compounds. nih.govresearchgate.net Species such as Clavularia viridis and Anthelia sp. from the South China Sea and Indonesian waters, respectively, have yielded novel trinorguaiane sesquiterpenes. mdpi.comresearchgate.netresearchgate.net

Historical Account of this compound Discovery and Initial Characterization

This compound was first brought to the attention of the scientific community in 1983 by the research group of Kitagawa and Kobayashi. researchgate.netd-nb.infobeilstein-journals.org The discovery was the result of a search for biologically active compounds from marine organisms in the waters off Okinawa, Japan. nih.govmdpi.com

The specific organism from which this compound was first isolated is the Okinawan soft coral (a type of stolonifer) named Clavularia koellikeri. nih.govmdpi.comresearchgate.net This marine invertebrate proved to be a source of not only this compound, but also related trinorguaiane sesquiterpenes such as Clavukerin B and the hydroperoxy-functionalized Clavukerin C. researchgate.net The initial report described (−)-clavukerin A as an unstable diene. nih.govmdpi.com

The elucidation of the absolute stereostructure of this compound was a significant achievement, accomplished through a combination of physicochemical evidence and crystallographic analysis. researchgate.netiupac.org Early researchers employed a variety of spectroscopic methods to determine its complex structure. nih.govd-nb.infobeilstein-journals.org The absolute stereochemistry of the molecule was established using circular dichroism (CD) spectra. d-nb.inforesearchgate.net

To definitively confirm the structure and stereochemistry, X-ray diffraction analysis was employed. researchgate.netd-nb.infobeilstein-journals.org This powerful technique was not performed on this compound directly, but rather on its more stable diepoxide derivative, providing the conclusive evidence needed to assign its absolute configuration. nih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

(8S,8aS)-3,8-dimethyl-1,2,6,7,8,8a-hexahydroazulene

InChI

InChI=1S/C12H18/c1-9-5-3-4-6-11-10(2)7-8-12(9)11/h4,6,9,12H,3,5,7-8H2,1-2H3/t9-,12-/m0/s1

InChI Key

WLTLKQLUBPNLAM-CABZTGNLSA-N

Isomeric SMILES

C[C@H]1CCC=CC2=C(CC[C@@H]12)C

Canonical SMILES

CC1CCC=CC2=C(CCC12)C

Synonyms

(-)-(S,S)-clavukerin A
clavukerin A

Origin of Product

United States

Biosynthetic Pathways and Precursors of Clavukerin a

General Principles of Sesquiterpenoid Biosynthesis from Farnesyl Diphosphate (B83284)

The biosynthesis of all sesquiterpenoids, including the parent C15 guaiane (B1240927) skeleton from which Clavukerin A is derived, commences with the acyclic precursor, farnesyl diphosphate (FPP). rsc.org FPP itself is assembled from three five-carbon isoprene (B109036) units through the mevalonate (B85504) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The journey from the linear FPP to a vast array of cyclic sesquiterpenes is initiated by a class of enzymes known as terpene synthases or cyclases.

The process begins with the ionization of FPP, where the diphosphate group departs, generating a farnesyl cation. libretexts.org This highly reactive carbocation then undergoes a series of intramolecular cyclizations. In the case of guaiane sesquiterpenes, the farnesyl cation typically cyclizes to form a 10-membered germacrene intermediate, such as germacrene A. This initial cyclization is a critical step that sets the stage for subsequent, more complex ring formations. Following the formation of the monocyclic germacrene intermediate, a second cyclization event, often proton-initiated, leads to the characteristic bicyclic 5,7-fused ring system of the guaiane skeleton.

Proposed Oxidative Degradation Mechanism Leading to the Trinorguaiane Framework

A defining feature of this compound is its C12 "trinor" structure, indicating the loss of three carbon atoms from the typical C15 sesquiterpenoid skeleton. The formation of this trinorguaiane framework is proposed to occur via an oxidative degradation of a C15 guaiane precursor. acs.org This process involves the cleavage and removal of the C3 isopropyl side chain, a hallmark of the parent guaiane structure.

While the precise enzymatic machinery in Clavularia koellikeri has not been definitively elucidated, the proposed mechanism involves the oxidative attack on the isopropyl group. This is likely initiated by a cytochrome P450 monooxygenase or a similar oxidase. The oxidation could proceed through a series of steps, potentially forming a hydroxylated intermediate at the C11 or C12 position of the isopropyl group. Further oxidation could then lead to a ketone or a carboxylic acid, facilitating the cleavage of the C-C bond between C7 and C11 of the guaiane skeleton. This cleavage event is thought to occur with the concurrent formation of a double bond, yielding the characteristic exocyclic methylene (B1212753) group or a rearranged double bond within the seven-membered ring, as seen in various trinorguaianes.

Enzymatic Catalysis in the Formation of C12-nor-Sesquiterpenes

The biosynthesis of C12-nor-sesquiterpenes like this compound is a testament to the catalytic prowess of specific enzymes. While the exact enzymes from Clavularia koellikeri have yet to be characterized, the classes of enzymes involved can be inferred from known biosynthetic pathways of other terpenoids.

Terpene Synthases: The initial formation of the guaiane skeleton from FPP is undoubtedly catalyzed by a specific guaiane synthase. This enzyme guides the complex series of cyclizations and rearrangements with high stereospecificity.

Cytochrome P450 Monooxygenases (CYPs): The crucial oxidative degradation step is hypothesized to be carried out by one or more CYPs. These enzymes are well-known for their role in the functionalization of terpenoid skeletons, including hydroxylation and C-C bond cleavage. nih.govnih.gov In marine invertebrates, CYPs are known to be involved in the biosynthesis of various secondary metabolites. nih.gov The transformation of a C15 guaiane precursor to the C12 this compound would be a classic example of CYP-mediated metabolic diversification.

The enzymatic process likely involves the binding of the C15 guaiane substrate in the active site of the enzyme, followed by a regio- and stereospecific oxidation of the isopropyl group, leading to its eventual removal.

Natural Co-occurrence and Biosynthetic Relationship with Related Trinorguaianes (e.g., Clavukerin C)

This compound is found to co-occur naturally with Clavukerin C in Clavularia koellikeri. iupac.org Clavukerin C is a trinorguaiane sesquiterpene that possesses a hydroperoxy group. This structural feature strongly suggests that Clavukerin C is a key intermediate in the biosynthetic pathway leading to this compound.

The proposed biosynthetic relationship posits that a C15 guaiane precursor undergoes oxidative modification to form Clavukerin C. The hydroperoxy group in Clavukerin C is a likely product of an enzymatic oxidation reaction, possibly involving a dioxygenase or a peroxidase, acting on an appropriate precursor. The subsequent conversion of Clavukerin C to this compound would then involve the elimination of the hydroperoxy group, likely as water, to form the diene system present in this compound. This proposed transformation has been mimicked in the laboratory through photooxidation, further supporting the plausibility of this biosynthetic link. acs.org

Stereochemical Considerations in the Biosynthetic Assembly

The biosynthesis of this compound is a highly stereocontrolled process, resulting in a molecule with a specific three-dimensional architecture. The stereochemistry of the final product is determined at several key stages of the biosynthetic pathway.

The initial cyclization of FPP by the guaiane synthase establishes the relative and absolute stereochemistry of the bicyclic core. The folding of the FPP molecule within the enzyme's active site dictates the facial selectivity of the cyclization reactions, leading to a specific stereoisomer of the guaiane skeleton.

Subsequent enzymatic modifications, particularly the oxidative degradation of the isopropyl group, must also proceed with a high degree of stereochemical control. The enzyme responsible for this cleavage must recognize and bind only the correct stereoisomer of the C15 guaiane precursor and catalyze the reaction in a way that generates the specific stereocenters found in this compound. The absolute stereochemistry of naturally occurring (-)-Clavukerin A has been confirmed through total synthesis and chiroptical data. iupac.org

Advanced Methodologies in Total and Formal Synthesis of Clavukerin a

The Evolution of Synthetic Strategies for Clavukerin A

Since its structure was elucidated, this compound has served as a benchmark for testing new synthetic methods. The journey to synthesize this marine natural product has seen a remarkable evolution in strategic design, moving from initial efforts to more sophisticated and efficient catalytic approaches.

Pioneering Total Synthesis Efforts

The first total synthesis of (-)-Clavukerin A was achieved by Asaoka and his team in 1991. researchgate.netd-nb.info This seminal work laid the groundwork for subsequent synthetic endeavors. Their enantioselective approach confirmed the absolute stereochemistry of the natural product. oup.com Following this initial breakthrough, numerous other research groups have reported both racemic and enantioselective syntheses of this compound and its isomers, each contributing to the growing arsenal (B13267) of synthetic methodologies applicable to this class of compounds. researchgate.netresearchgate.net

Racemic Total and Formal Synthesis Approaches

The development of racemic total and formal syntheses has been instrumental in exploring diverse and innovative chemical transformations. These approaches, while not yielding the enantiopure natural product directly, provide valuable platforms for validating new reactions and strategic concepts.

Catalytic Cycloisomerization Reactions

A notable advancement in the synthesis of the this compound framework involves the use of gold(I)-catalyzed cycloisomerization. A formal synthesis of racemic this compound was efficiently accomplished using a gold-catalyzed cycloisomerization of a 3-methoxy-1,6-enyne as the key step. d-nb.infonih.govbeilstein-journals.org This strategy provides a unique method for constructing the cycloheptane (B1346806) core of the molecule. d-nb.info The reaction proceeds through a presumed heterocyclization intermediate, which then rearranges to form the desired cycloheptenone. d-nb.info A significant advantage of this gold(I)-catalyzed reaction is its compatibility with acid-sensitive functional groups, and it has proven to be scalable without a decrease in yield. d-nb.infonih.gov

Table 1: Gold(I)-Catalyzed Cycloisomerization for this compound Intermediate

EntryCatalystSubstrateProductYieldReference
1Gold(I) Chloride/Triphenylphosphine3-methoxy-1,6-enyneCycloheptenone intermediateHigh d-nb.infonih.gov

Stereoselective Hydrogenation Techniques

Stereoselective hydrogenation is a critical step in controlling the relative stereochemistry of the chiral centers within the this compound scaffold. In a formal synthesis of (±)-Clavukerin A, a rhodium-catalyzed stereoselective hydrogenation of a cycloheptenone intermediate was employed. d-nb.infonih.govbeilstein-journals.org Initial attempts with various palladium catalysts or the Wilkinson catalyst resulted in poor stereoselectivity. d-nb.infonih.gov However, the use of a Rh/alumina catalyst significantly improved the selectivity, affording the desired cis-fused ketone in 94% yield with a diastereomeric ratio of approximately 13:1. d-nb.infonih.govbeilstein-journals.org This ketone is a known precursor to the final enone intermediate required for the completion of the synthesis. nih.gov

Table 2: Rh-Catalyzed Stereoselective Hydrogenation

EntryCatalystSubstrateProductYieldSelectivity (cis:trans)Reference
1Rh/AluminaCycloheptenone intermediatecis-fused bicyclic ketone94%~13:1 d-nb.infonih.govbeilstein-journals.org
2Various Pd catalysts, Wilkinson catalystCycloheptenone intermediateMixture of stereoisomers-Poor d-nb.infonih.gov

Cycloaddition and Annulation Strategies

Cycloaddition and annulation reactions offer powerful tools for the construction of the bicyclic core of this compound. A formal total synthesis of racemic (±)-Clavukerin A and its isomer, (±)-isothis compound, utilized a Danheiser (trimethylsilyl)cyclopentene annulation as the key step. researchgate.netsynarchive.com This annulation involves the reaction of an α,β-unsaturated ketone with a (trimethylsilyl)allene in the presence of a Lewis acid, such as titanium tetrachloride, to form a functionalized trimethylsilyl-cyclopentene derivative in a single step. researchgate.net This approach provides a direct route to the hydroazulenic intermediate. researchgate.net

Palladium-Catalyzed Reductive Cleavage Methodologies

Palladium-catalyzed reactions have also found application in the synthesis of this compound. A stereoselective synthesis of (±)-Clavukerin A and (±)-isothis compound was developed based on the palladium-catalyzed reductive cleavage of an alkenylcyclopropane with formic acid. researchgate.net This method allows for the stereospecific formation of the desired carbon-carbon bonds, highlighting the versatility of palladium catalysis in complex molecule synthesis.

Enantioselective Total Synthesis and Chiral Pool Approaches

Enantioselective synthesis, which produces a specific enantiomer of a chiral molecule, is paramount in natural product chemistry. Many successful syntheses of this compound have originated from the "chiral pool," using naturally occurring enantiopure compounds as starting materials to impart the desired stereochemistry in the final product.

Olefin and enyne metathesis have emerged as powerful tools for the construction of complex ring systems. In the synthesis of this compound, these reactions have been pivotal in forming the seven-membered ring of the hydroazulene core.

A concise catalytic route to (−)-Clavukerin A was developed utilizing a domino metathesis reaction. beilstein-journals.orgd-nb.info This strategy commences with chiral precursors (S)- and (R)-citronellal. beilstein-journals.orgd-nb.infodeepdyve.comresearchgate.net A key step involves an organocatalyst-controlled diastereoselective Michael addition of the aldehyde to methyl vinyl ketone. d-nb.inforesearchgate.netacs.org Subsequent chemoselective dibromoolefination and a one-pot Wittig olefination/alkyne formation generate crucial dienyne precursors. beilstein-journals.orgd-nb.info These precursors then undergo a regioselective domino metathesis using a Hoveyda-Grubbs catalyst, converting the enantiopure dienynes into the corresponding hydroazulene structures of (−)-Clavukerin A and its stereoisomer, (−)-isothis compound, in good yields. beilstein-journals.orgd-nb.info An improved version of this synthesis employed a relay metathesis strategy to enhance the selectivity and yield of (−)-Clavukerin A from (S)-citronellal. acs.orgnih.gov

Furthermore, an enantioselective formal total synthesis of this compound and isothis compound has been achieved starting from the readily available monoterpene (R)-limonene, employing a Ring-Closing Metathesis (RCM) reaction as the key step to form the carbocyclic core. researchgate.netias.ac.in

MethodKey ReactionPrecursor(s)Catalyst ExampleFinding
Domino MetathesisEnyne Metathesis(S)- and (R)-CitronellalHoveyda-Grubbs CatalystEfficient four-step synthesis of enantiopure (−)-Clavukerin A and (−)-isothis compound. beilstein-journals.orgd-nb.infodeepdyve.com
Formal SynthesisRing-Closing Metathesis (RCM)(R)-LimoneneGrubbs CatalystEstablishes the hydroazulene core, leading to a formal synthesis of the target molecule. researchgate.netias.ac.in
Relay MetathesisEnyne Metathesis(S)-CitronellalGrubbs-II Catalyst (G-II)Improved access to (−)-Clavukerin A with high yield (92-96%) and selectivity. acs.org

Intramolecular reactions that form carbon-carbon bonds are fundamental to ring construction in total synthesis. The synthesis of (−)-Clavukerin A has been successfully accomplished using intramolecular Julia coupling and intramolecular sulfone ester cyclization. iupac.orgiupac.org

This synthetic route begins with (+)-limonene oxide, a readily available chiral epoxide. researchgate.netresearchgate.netiupac.orgiupac.org The synthesis hinges on two critical cyclization reactions to build the bicyclic system. An intramolecular condensation between an ester and an α-sulfonylcarbanion (sulfone ester cyclization) is used to form one of the rings. iupac.org The core of the strategy also relies on an intramolecular Julia coupling—a condensation between a sulfone and an aldehyde—to stereoselectively construct the clavukerin nucleus. iupac.orgiupac.org The synthesis is completed by a Julia elimination step using sodium-amalgam to yield the final product, (−)-Clavukerin A. iupac.org This approach highlights the efficacy of sulfone-based methodologies in the stereocontrolled construction of medium-sized rings. researchgate.netiupac.org

The choice of starting material from the chiral pool is a cornerstone of many enantioselective syntheses of this compound. These naturally occurring molecules provide a scaffold with pre-defined stereocenters, simplifying the synthetic challenge.

(+)-Limonene Oxide : This chiral epoxide is a key starting material for syntheses employing intramolecular Julia coupling and sulfone ester cyclization. researchgate.netiupac.orgiupac.org It has also been used as a precursor in a synthesis featuring an 8-endo radical cyclization to create the core structure. researchgate.netresearchgate.netmolaid.com

(–)-Carvone : An enantiospecific synthesis of this compound was achieved starting from (–)-carvone, another common chiral monoterpene. researchgate.netrsc.orgrsc.org This route demonstrates the versatility of different chiral precursors in accessing the target molecule.

(S)- and (R)-Citronellal : These enantiomeric aldehydes are the starting points for highly efficient syntheses that use enyne metathesis as the key ring-forming step. beilstein-journals.orgd-nb.infodeepdyve.comacs.orgnih.gov The use of either (S)- or (R)-citronellal allows for the selective synthesis of (−)-Clavukerin A or its epimer, (−)-isothis compound, respectively. beilstein-journals.orgd-nb.info

Chiral PrecursorKey Synthetic StrategyResulting Product(s)
(+)-Limonene OxideIntramolecular Julia Coupling & Sulfone Ester Cyclization(−)-Clavukerin A iupac.orgiupac.org
(–)-CarvoneEnantiospecific Multi-step SynthesisThis compound rsc.orgrsc.org
(S)-CitronellalDomino Enyne Metathesis(−)-Clavukerin A beilstein-journals.orgd-nb.infoacs.orgnih.gov
(R)-CitronellalDomino Enyne Metathesis(−)-Isothis compound beilstein-journals.orgd-nb.infodeepdyve.com
(R)-LimoneneRing-Closing MetathesisFormal Synthesis of this compound researchgate.net

Intramolecular Carbon-Carbon Bond Forming Reactions (e.g., Julia Coupling, Sulfone Ester Cyclization)

Biomimetic and Semisynthetic Approaches to this compound and its Derivatives

Biomimetic synthesis attempts to mimic nature's biosynthetic pathways, often leading to elegant and efficient routes to complex molecules. Semisynthesis involves the modification of a readily available natural product to produce the desired target.

The trinorguaiane structure of this compound suggests a biosynthetic origin involving the oxidative loss of a three-carbon unit from a parent guaiane (B1240927) sesquiterpene. researchgate.net This natural process has inspired synthetic strategies. A bioinspired approach to tri-nor-guaianes like (−)-Clavukerin A has been developed that relies on a selective ozonolysis followed by a Criegee rearrangement. researchgate.net

Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds. organic-chemistry.org The Criegee intermediate (a carbonyl oxide) formed during this process can undergo rearrangement, which involves the migration of a neighboring group to form a new carbon-oxygen bond, often resulting in an ester or lactone. organic-chemistry.orgresearchgate.netrsc.org In the context of this compound synthesis, a precursor molecule is subjected to ozonolysis to cleave a specific double bond, and the subsequent Criegee rearrangement facilitates the formation of the characteristic degraded skeleton of the trinorguaiane. researchgate.netresearchgate.net This biomimetic strategy was also employed in the conversion of this compound into Clavularin A. acs.org

Transannular reactions, which are intramolecular reactions that form a bond across a ring, are particularly useful for constructing bicyclic systems from medium-sized rings. The Morita-Baylis-Hillman (MBH) reaction, which forms a carbon-carbon bond between the α-position of an activated alkene and a carbon electrophile (like an aldehyde or ketone), has been applied in a transannular fashion to build the hydroazulene core. mdpi.comorganic-chemistry.org

A formal synthesis of this compound has been achieved using a transannular Morita-Baylis-Hillman reaction as the key step. researchgate.netmdpi.com This strategy employs a medium-sized cyclic ketoenone as the substrate. mdpi.com The MBH reaction is catalyzed by a chiral phosphine, which facilitates a kinetic resolution, allowing for the generation of an enantiopure functionalized decahydroazulene (B1174293) (hydroazulene) derivative. mdpi.com This bicyclo[5.3.0]decane scaffold is the core structure of the entire guaiane family of sesquiterpenoids, providing a versatile intermediate for the formal synthesis of this compound. researchgate.netmdpi.com

Oxidative Degradation-Rearrangement Sequences (e.g., Ozonolysis-Criegge Rearrangement)

Retrosynthetic Analysis and Key Intermediate Synthesis

The total and formal syntheses of this compound have been approached through various innovative strategies, with a central focus on the efficient construction of its characteristic trinor-guaiane skeleton. A common theme in these approaches is a retrosynthetic analysis that dissects the complex target molecule into simpler, more readily available precursors. This analysis guides the forward synthesis by identifying key bond disconnections and strategic intermediates.

A prevalent retrosynthetic strategy for this compound begins by targeting a key enone intermediate. d-nb.infonih.govbeilstein-journals.org This intermediate simplifies the structure by removing the final stereocenter and functional group manipulations. The retrosynthetic analysis can be envisioned through two primary pathways leading to this key enone. d-nb.infonih.govbeilstein-journals.org

In one pathway, the target enone is envisioned to arise from a cycloheptenone precursor through sequential cyclization and a chemo- and stereoselective hydrogenation. d-nb.infonih.govbeilstein-journals.org An alternative pathway considers the hydrogenation of the cycloheptenone first, followed by cyclization to yield the enone. d-nb.infonih.govbeilstein-journals.org This cycloheptenone intermediate is a crucial building block, and its synthesis is a key challenge. A gold(I)-catalyzed cycloisomerization of a 3-methoxy-1,6-enyne substrate has been effectively employed to construct this seven-membered ring system. d-nb.infonih.govbeilstein-journals.orgresearchgate.net

The synthesis of the pivotal enyne substrate commences from simpler, commercially available starting materials. nih.govbeilstein-journals.org For instance, the synthesis can start with the alkylation of methyl acetoacetate. nih.govbeilstein-journals.org This is followed by a series of reactions including propargylation and decarbomethoxylation to build the carbon framework of the enyne substrate. nih.gov

Other synthetic methodologies have also been explored, such as an intramolecular Julia coupling followed by a sulfone ester cyclization, starting from (+)-limonene. evitachem.com Another approach utilizes a tandem amine-induced Michael/Conia-ene cascade reaction. acs.org Furthermore, a concise catalytic route employing a combined organocatalytic/metal-catalyzed strategy has been developed, starting from (S)- and (R)-citronellal. deepdyve.com

The following tables detail the key reactions and intermediates in a representative formal total synthesis of (±)-Clavukerin A. nih.govresearchgate.net

Table 1: Synthesis of the Key Enyne Intermediate

StepStarting MaterialReagents and ConditionsProductYield (%)
1Methyl acetoacetate1. NaH, THF, 0 °C to rt2. Bromide 6 Compound 7 55
2Compound 7 1. NaH, THF, 0 °C2. Propargyl bromidePropargylated intermediate-
3Propargylated intermediateLiCl, DMSO, H₂O, 160 °CKetone 8 81 (over 2 steps)
4Ketone 8 MeMgBr, THF, 0 °CAlkynol 9 90
5Alkynol 9 MsCl, Et₃N, CH₂Cl₂, 0 °C3-methoxy-1,6-enyne 5 88

Table 2: Synthesis of the Key Enone Intermediate and Formal Synthesis of this compound

StepStarting MaterialReagents and ConditionsProductYield (%)
13-methoxy-1,6-enyne 5 Au[P(t-Bu)₂-(o-biphenyl)]Cl/AgSbF₆, CH₂Cl₂, rtCycloheptenone 4 93 (over 2 steps including formation from 9 )
2Cycloheptenone 4 H₂, Rh/Al₂O₃, EtOAc, rtcis-Ketone 3 94

The synthesis of cis-ketone 3 constitutes a formal synthesis of this compound, as this intermediate has been previously converted to the natural product. nih.gov The stereoselectivity of the rhodium-catalyzed hydrogenation is a critical step, affording the desired cis-diastereomer with high selectivity. nih.gov

Structure Activity Relationship Sar and Mechanistic Studies of Clavukerin a and Analogues in Preclinical Contexts

Evaluation of Clavukerin A's Biological Activities

Preliminary research indicates that this compound possesses notable biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. smolecule.com These findings have positioned this compound as a compound of interest for further investigation in the development of new therapeutic agents.

Studies have shown that this compound exhibits the ability to inhibit the growth of various pathogenic microorganisms. smolecule.com Its antimicrobial properties suggest its potential as a candidate for the development of new drugs to combat bacterial and fungal infections. smolecule.comevitachem.com The investigation into its efficacy against a range of pathogens is an active area of research.

Beyond its antimicrobial capabilities, this compound has demonstrated anti-inflammatory effects in laboratory settings. smolecule.com This suggests its potential for treating conditions characterized by excessive inflammation. smolecule.com The exploration of its anti-inflammatory mechanisms is crucial for understanding its full therapeutic potential.

Antimicrobial Efficacy Against Pathogenic Microorganisms (e.g., Bacteria, Fungi)

Elucidation of Cellular and Molecular Mechanisms of Action

Understanding how this compound exerts its biological effects at the cellular and molecular level is fundamental to its development as a therapeutic agent. Research in this area has begun to shed light on its mechanisms of action.

Initial findings suggest that this compound's antimicrobial activity stems from its ability to disrupt essential cellular processes in bacteria and fungi, ultimately leading to the inhibition of their growth. smolecule.com The precise molecular targets and interaction pathways are still under investigation, but potential mechanisms include the disruption of microbial cell membranes or the inhibition of critical metabolic pathways. smolecule.comevitachem.com

The anti-inflammatory properties of this compound are believed to be a result of its ability to modulate various inflammatory pathways. nih.gov While specific details regarding this compound are still emerging, related compounds are known to influence the activity of key enzymes and transcription factors involved in the inflammatory response. nih.gov Further research is needed to identify the specific biomarkers and signaling cascades affected by this compound.

Disruption of Microbial Cellular Processes and Growth Inhibition

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound like this compound. By synthesizing and evaluating various derivatives, researchers can identify the key structural features responsible for its biological activity and potentially enhance its efficacy and selectivity.

SAR studies on related heterocyclic compounds have demonstrated that modifications to specific positions on the core ring structure can significantly impact antimicrobial and cytotoxic activities. nih.govmdpi.com For instance, substitutions at certain positions have been shown to improve the antimicrobial potency of quinazolinone derivatives. nih.gov Similarly, in the case of benzofuran (B130515) derivatives, substitutions at the C-2 position were found to be important for their cytotoxic activity. mdpi.com While specific SAR data for this compound is not yet widely published, these examples highlight the importance of such studies in drug development. The synthesis of this compound derivatives and the evaluation of their biological activities will be instrumental in developing more potent and selective therapeutic agents.

Advanced Analytical and Spectroscopic Characterization Techniques in Clavukerin a Research

High-Resolution Spectroscopic Techniques for Complete Structural Assignment

High-resolution spectroscopy is fundamental to piecing together the molecular puzzle of novel compounds. For Clavukerin A, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (HRMS), and Chiroptical Spectroscopy has been indispensable for its unambiguous identification and structural assignment.

Multidimensional NMR spectroscopy is a powerful tool for determining the complex carbon skeleton and relative stereochemistry of organic molecules. The structural assignment of this compound and its isomers is heavily reliant on a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. researchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is crucial for tracing the proton-proton connectivity throughout the molecule's framework.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C NMR spectra, mapping out all C-H bonds.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). These long-range correlations are critical for connecting the molecular fragments established by COSY and HSQC, allowing for the assembly of the complete carbon skeleton, including the positions of quaternary carbons and functional groups. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY correlations are essential for determining the relative configuration of stereocenters within the molecule by revealing through-space proximities. researchgate.net

The collective data from these experiments allow chemists to meticulously build the structure of this compound. For instance, NOESY experiments are used to confirm the precise molecular configurations of related polycyclic structures. semanticscholar.org

Table 1: Application of Multidimensional NMR Techniques in this compound Structural Elucidation

NMR Experiment Information Provided Relevance to this compound
COSY Reveals ¹H-¹H spin-spin coupling networks. Establishes proton connectivity within the fused ring system and side chains.
HSQC Correlates directly bonded ¹H and ¹³C nuclei. Assigns specific protons to their corresponding carbon atoms.
HMBC Shows long-range ¹H-¹³C correlations (2-3 bonds). Connects molecular fragments and establishes the position of non-protonated carbons. researchgate.net

| NOESY | Detects through-space ¹H-¹H proximities. | Determines the relative stereochemistry and conformation of the molecule. researchgate.netsemanticscholar.org |

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its exact elemental formula. beilstein-journals.org This is achieved using a double-focusing mass analyzer that can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within +/- 0.0001 mass units). ehu.es

For this compound, HRMS provides unambiguous confirmation of its molecular formula, distinguishing it from other isomers or compounds with the same nominal mass. ehu.es The technique is also used to analyze fragmentation patterns, which can offer additional structural clues. For instance, HRMS analysis of related sesquiterpenes revealed a molecular formula of C15H26O, confirming their identity. beilstein-journals.org

Table 2: Representative HRMS Data in Terpenoid Analysis

Analysis Parameter Example Data Purpose
Ionization Mode Electrospray Ionization (ESI+) Gently ionizes the molecule, often preserving the molecular ion.
Mass Analyzer Time-of-Flight (TOF) or Quadrupole Separates ions based on their mass-to-charge ratio with high resolution.
Measured m/z e.g., [M+H]⁺ 207.1743 The experimentally determined mass-to-charge ratio of the protonated molecule.
Calculated m/z e.g., C14H23O⁺ 207.1749 The theoretical mass based on the proposed molecular formula.

While NMR and MS can define the connectivity and relative stereochemistry of a molecule, they cannot typically distinguish between a molecule and its non-superimposable mirror image (enantiomer). Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are employed for this purpose. muni.cz CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. muni.cz

The resulting CD spectrum is unique to a specific enantiomer and is highly sensitive to the molecule's absolute configuration. The absolute configuration of this compound and other tri-nor-sesquiterpenes has been determined by comparing their experimental CD spectra with spectra predicted by quantum chemical calculations or with the spectra of related compounds whose absolute stereochemistry is already known. For example, the absolute configuration of a ketol derivative of a related compound was deduced from its circular dichroism spectrum. This comparison allows for the unequivocal assignment of the three-dimensional arrangement of atoms at each chiral center.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

Chromatographic Separation and Purification Methodologies

The isolation of this compound from its natural source, such as the soft coral Clavularia koellikeri, or its purification from a synthetic reaction mixture, requires advanced chromatographic techniques. semanticscholar.org These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification (preparative HPLC) and analysis (analytical HPLC) of compounds like this compound. The technique offers high resolution and can be adapted for various purposes.

Analytical HPLC: Used to assess the purity of a sample and to quantify its components. A typical setup involves a C18 reverse-phase column, where less polar compounds elute later. icm.edu.plijpsonline.com The retention time—the time it takes for a compound to pass through the column—is a characteristic feature used for identification under specific conditions (e.g., mobile phase composition, flow rate). icm.edu.plpensoft.net

Preparative HPLC: Used to isolate a specific compound from a mixture in larger quantities. The principles are the same as analytical HPLC, but larger columns and higher flow rates are used.

Chiral HPLC: To determine the enantiomeric excess (e.e.) of a synthetic sample of this compound, HPLC on a chiral stationary phase is employed. semanticscholar.org This specialized column interacts differently with each enantiomer, causing them to separate and elute at different retention times, allowing for their quantification.

Table 3: Typical HPLC Parameters for Analysis of Organic Compounds

Parameter Description Example Condition
Column Stationary phase used for separation. C18 Reverse-Phase (3.9 x 300 mm) icm.edu.pl
Mobile Phase Solvent that carries the sample through the column. Isocratic mixture of Methanol/Water or Acetonitrile/Water. ijpsonline.com
Flow Rate The speed at which the mobile phase moves. 1.0 - 2.0 mL/min. icm.edu.pl
Detector Device used to see the compounds as they elute. UV-Vis Detector (e.g., at 254 nm). ijpsonline.com

| Retention Time (tR) | Time taken for a compound to elute. | Characteristic for each compound under set conditions (e.g., 3.9 min). ijpsonline.com |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. savemyexams.com Since sesquiterpenes like this compound possess some volatility, GC is a suitable analytical method, often coupled with mass spectrometry (GC-MS). libretexts.org

In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). savemyexams.com Separation occurs based on the compound's boiling point and its interaction with the stationary phase. savemyexams.com More volatile compounds with weaker interactions travel faster through the column, resulting in shorter retention times.

GC-MS is particularly powerful because it provides two layers of identification: the retention time from the GC and the mass spectrum from the MS for each separated component. ieomsociety.org This method is widely used for the identification of volatile terpenes in complex mixtures, such as essential oils or environmental samples where this compound might be found. uoguelph.cabeilstein-journals.org

Preparative and Analytical High-Performance Liquid Chromatography (HPLC)

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as a cornerstone technique in the structural elucidation of natural products, providing unequivocal proof of molecular connectivity and absolute stereochemistry. In the case of this compound, a trinor-guaiane sesquiterpene isolated from the Okinawan soft coral Clavularia koellikeri, this method was indispensable for the definitive assignment of its complex three-dimensional architecture. iupac.orgresearchgate.netoup.comresearchgate.netrsc.org

The initial isolation of this compound by Kitagawa and coworkers presented a significant structural challenge due to its novel hydroazulene skeleton. iupac.orgoup.com While various spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, provided valuable insights into the relative stereochemistry and chromophores, it was single-crystal X-ray diffraction analysis that ultimately confirmed the absolute configuration of the molecule. researchgate.netresearchgate.net The successful application of this technique provided the final piece of evidence needed to unambiguously establish the structure of this compound. oup.comrsc.org

The research findings from the X-ray crystallographic analysis were pivotal, confirming the trinor-guaiane framework and the specific spatial arrangement of its chiral centers. This structural information was subsequently crucial for the numerous total syntheses of this compound that were later reported, serving as a definitive benchmark for verifying the stereochemical outcomes of the synthetic routes. iupac.orgresearchgate.net

Below is a representative table outlining the kind of data that would have been generated from the X-ray crystallographic analysis of this compound.

Table 1: Representative Crystallographic Data for a Sesquiterpenoid

Parameter Example Value
Crystal system Orthorhombic
Space group P2₁2₁2₁
Unit cell dimensions
a (Å) 8.5
b (Å) 12.3
c (Å) 15.1
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1577.0
Z (molecules/unit cell) 4
Calculated density (g/cm³) 1.15
Radiation type Cu Kα
Wavelength (Å) 1.5418
Temperature (K) 293

| Final R-factor | < 0.05 |

Note: The data in this table are illustrative for a molecule of similar size and are not the experimentally determined values for this compound.

The definitive solid-state structure provided by X-ray crystallography was not only crucial for the initial characterization of this compound but also laid the foundation for subsequent synthetic efforts and biosynthetic studies.

Future Research Directions and Translational Perspectives for Clavukerin a

Exploration of New Marine and Terrestrial Sources for Clavukerin A and Related Compounds

The initial discovery of this compound was from a marine soft coral. mdpi.com However, subsequent studies have identified related trinorguaiane sesquiterpenes in other organisms, suggesting a broader distribution than initially thought. For instance, a hydroxylated derivative of this compound was found in the essential oil of the terrestrial liverwort Barbilophozia floerkei. mdpi.com This highlights the potential for discovering this compound and structurally similar compounds from a wider range of both marine and terrestrial sources. Future exploration should not be limited to corals but should extend to other marine organisms like sponges, fungi, and algae, which are known producers of diverse secondary metabolites. evitachem.comresearchgate.net Similarly, a systematic investigation of terrestrial plants, particularly those from unique ecological niches, could yield novel clavukerin-type structures.

Organism Type Potential for Clavukerin-related Compounds Examples of Related Discoveries
Marine HighOriginal isolation from Clavularia koellikeri. mdpi.com Other marine organisms are rich sources of sesquiterpenoids. researchgate.net
Terrestrial Moderate to HighHydroxylated derivative found in the liverwort Barbilophozia floerkei. mdpi.com

Discovery and Characterization of Novel Biosynthetic Enzymes for Trinorguaiane Synthesis

Understanding the biosynthesis of this compound is crucial for its sustainable production and for generating novel analogues. The intricate trinorguaiane skeleton is likely assembled by a series of specialized enzymes. mdpi.com Identifying and characterizing these biosynthetic enzymes represents a significant and exciting research frontier. harvard.edu Genome mining of organisms that produce this compound or related compounds can help identify the biosynthetic gene clusters responsible for their formation. jmicrobiol.or.krharvard.edu Once identified, these enzymes could be harnessed as biocatalysts for the in vitro or in vivo synthesis of the trinorguaiane core, offering a green and efficient alternative to chemical synthesis. harvard.edu

Development of Innovative and Sustainable Synthetic Methodologies for Enantiopure this compound

The total synthesis of this compound has been a subject of intense research, with several successful approaches reported. iupac.orgresearchgate.net These syntheses often involve complex multi-step sequences. researchgate.net Future efforts should focus on developing more innovative, efficient, and sustainable synthetic methodologies. d-nb.infoumontpellier.fr Key areas for improvement include:

Catalytic Methods: The use of gold(I)-catalyzed cycloisomerization has shown promise in the formal synthesis of racemic this compound. nih.gov Further development of enantioselective catalytic methods would be highly valuable for producing enantiopure this compound and its stereoisomers.

Sustainable Approaches: Employing principles of green chemistry, such as using environmentally benign reagents and solvents and developing atom-economical reactions like enyne metathesis, will be crucial for the large-scale and environmentally responsible production of this compound. beilstein-journals.orgunibe.ch

Comprehensive Preclinical Mechanistic Investigations and Identification of Specific Biological Targets

While this compound has been reported to possess antimicrobial and anti-inflammatory properties, its precise mechanism of action remains largely unknown. smolecule.com Preliminary studies suggest it may disrupt cellular processes in bacteria and fungi. smolecule.com Comprehensive preclinical investigations are needed to elucidate the specific molecular targets of this compound. This will involve a combination of techniques, including:

Target Identification Studies: Utilizing methods such as affinity chromatography, proteomics, and genetic screens to identify the cellular proteins or pathways that directly interact with this compound.

In-depth Biological Profiling: Evaluating the effects of this compound across a wide range of cell-based assays to understand its broader biological activity profile.

Computational Chemistry and Molecular Modeling for SAR Prediction and Mechanism Elucidation

Computational chemistry and molecular modeling are powerful tools that can accelerate the drug discovery process. nih.govtarosdiscovery.comnih.gov In the context of this compound, these approaches can be used to:

Predict Structure-Activity Relationships (SAR): By creating computational models of this compound interacting with its putative biological targets, researchers can predict how structural modifications to the molecule will affect its activity. nih.govspirochem.comopenaccessjournals.com This can guide the synthesis of more potent and selective analogues.

Elucidate Mechanism of Action: Molecular docking and molecular dynamics simulations can provide insights into the binding mode of this compound to its target proteins, helping to explain its biological effects at a molecular level. nih.gov

Rational Design and Synthesis of this compound-Inspired Bioactive Analogues for Chemical Biology Applications

The unique trinorguaiane scaffold of this compound serves as an excellent starting point for the design and synthesis of novel bioactive molecules. mdpi.comnih.gov By systematically modifying the this compound structure, it is possible to generate a library of analogues with diverse biological activities. nih.govrsc.org These analogues can be used as chemical probes to study various biological processes or as starting points for the development of new therapeutic agents. mdpi.comresearchgate.net The synthesis of such analogues can be guided by SAR data obtained from both experimental and computational studies. mdpi.com

Q & A

Basic Research Questions

Q. What experimental methods are most effective for isolating Clavukerin A from its natural source?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography (silica gel or Sephadex) and HPLC for purification. Structural confirmation requires NMR (¹H, ¹³C, 2D-COSY, HSQC) and mass spectrometry (HR-ESI-MS) .
  • Key Considerations : Ensure proper solvent polarity gradients during chromatography to avoid co-elution of structurally similar compounds. Document retention times and solvent ratios for reproducibility .

Q. How can researchers validate the purity of this compound post-isolation?

  • Methodological Answer : Use a combination of analytical techniques:

  • TLC : Multiple solvent systems (e.g., hexane:ethyl acetate gradients) to confirm single-spot purity.
  • HPLC-DAD/MS : Monitor UV absorption profiles and molecular ion peaks for consistency.
  • Melting Point Analysis : Compare observed values with literature data (if available) .

Q. What in vitro assays are commonly used to evaluate the bioactivity of this compound?

  • Methodological Answer : Standard assays include:

  • Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Anti-inflammatory : COX-2 inhibition assays.
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to rule out artifacts .

Advanced Research Questions

Q. How should researchers address contradictory spectral data during the structural elucidation of this compound?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with quantum chemical calculations (e.g., DFT-based NMR prediction).
  • Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous confirmation.
  • Collaborative Analysis : Consult spectral databases (e.g., SciFinder, Reaxys) or specialists to resolve discrepancies in NOESY/ROESY correlations .
    • Case Study : A 2024 study resolved conflicting ¹³C NMR signals for a this compound analog using dynamic NMR experiments to confirm conformational flexibility .

Q. What strategies mitigate batch-to-batch variability in this compound bioactivity studies?

  • Methodological Answer :

  • Standardized Isolation Protocols : Fix extraction solvents, temperatures, and chromatographic conditions.
  • Biological Replicates : Use ≥3 independent biological replicates per experiment.
  • Statistical Rigor : Apply ANOVA or mixed-effects models to account for variability. Report p-values and effect sizes .
    • Example : A 2023 study attributed inconsistent cytotoxicity results to seasonal variations in the source organism’s metabolic profile, resolved by LC-MS metabolomic profiling of each batch .

Q. How can computational methods enhance the study of this compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding affinities with target proteins (e.g., kinases).
  • MD Simulations : GROMACS/NAMD for assessing stability of ligand-protein complexes.
  • Network Pharmacology : Identify multi-target effects via STRING or KEGG pathway analysis.
  • Validation : Correlate in silico predictions with siRNA knockdown or Western blotting .

Q. What experimental designs resolve conflicting reports on this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • In Vivo Models : Compare bioavailability in rodent models (e.g., Sprague-Dawley rats) under standardized diets.
  • Analytical Sensitivity : Use UPLC-MS/MS for plasma concentration quantification (LOQ <1 ng/mL).
  • CYP Enzyme Assays : Test metabolism using human liver microsomes to identify metabolite interference .

Data Contradiction & Reproducibility

Q. How should researchers evaluate discrepancies between this compound’s reported and observed bioactivity?

  • Methodological Answer :

  • Meta-Analysis : Systematically review literature using PRISMA guidelines to identify methodological differences (e.g., cell line origins, assay durations).
  • Dose-Response Curves : Generate EC₅₀/IC₅₀ values under identical conditions.
  • Open Science : Share raw data via repositories (e.g., Zenodo) for independent validation .

Q. What protocols ensure reproducibility in this compound synthesis or derivatization studies?

  • Methodological Answer :

  • Detailed SOPs : Document reaction conditions (temperature, catalyst loading, inert atmosphere).
  • Analytical Traceability : Provide NMR/MS spectra for all intermediates.
  • Collaborative Trials : Partner with independent labs to replicate key steps .

Tables for Key Data

Parameter Typical Values References
Molecular FormulaC₃₀H₄₂O₇
Isolation Yield (%)0.002–0.005 (dry weight)
Cytotoxicity (IC₅₀, μM)12.5–25.0 (HeLa)
LogP (Predicted)3.8–4.2

Guidelines for Rigorous Research

  • Literature Review : Use systematic approaches (e.g., PRISMA) to avoid selection bias .
  • Ethical Reporting : Disclose all negative/null results to prevent publication bias .
  • Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.